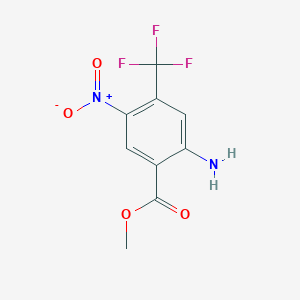
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate
概要
説明
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3N2O4. It is characterized by the presence of a trifluoromethyl group, an amino group, and a nitro group attached to a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate typically involves a multi-step process:
Amination: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates.
科学的研究の応用
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 2-amino-4-(trifluoromethyl)benzoate
- Methyl 2-amino-5-nitrobenzoate
Comparison: Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and a nitro group on the same aromatic ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
生物活性
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group and an amino group attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 236.16 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction is facilitated by the amino group, which can form hydrogen bonds with active sites on enzymes.
- Cell Membrane Penetration : Due to its lipophilic nature, the trifluoromethyl group allows for better penetration into cell membranes, enhancing its bioavailability and efficacy in biological systems.
- Cytotoxicity : Preliminary studies indicate that the compound may induce cytotoxic effects in cancer cells, suggesting potential applications in anticancer therapies.
Biological Activity Overview
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that this compound showed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.03125 to 0.25 μg/mL, indicating potent efficacy against these pathogens .
- Cytotoxic Effects on Cancer Cells : Research has indicated that this compound can induce cell death in various cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways. In vitro studies revealed IC50 values indicating effective concentrations for inducing cytotoxicity.
- Inhibition of Bacterial Topoisomerases : In a series of experiments focusing on dual inhibitors of bacterial topoisomerases, this compound was identified as a promising candidate due to its ability to inhibit both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
特性
IUPAC Name |
methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)13)9(10,11)12/h2-3H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUHFOLSYLYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














